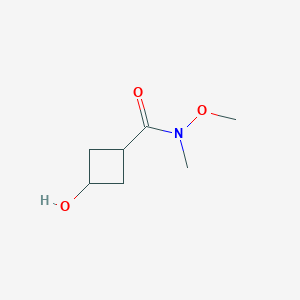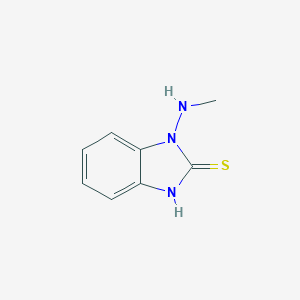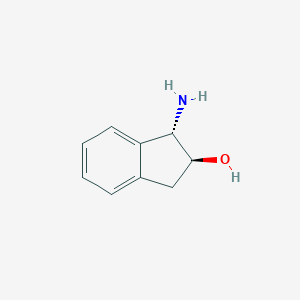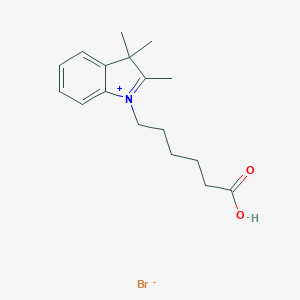
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound with the molecular formula C17H26BrNO3. It is known for its unique structure, which includes an indolium core substituted with a carboxypentyl group and three methyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 5-bromopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or chloroform, and may require heating to facilitate the formation of the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indolium derivatives.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. This reaction is often facilitated by the use of polar solvents and elevated temperatures.
Scientific Research Applications
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The indolium core of the compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The carboxypentyl group enhances the compound’s solubility and facilitates its transport across cellular membranes, allowing it to reach its molecular targets effectively.
Comparison with Similar Compounds
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide can be compared with other similar compounds, such as:
(5-Carboxypentyl)triphenylphosphonium bromide: This compound has a similar carboxypentyl group but differs in its core structure, which is based on triphenylphosphonium instead of indolium.
(5-Carboxypentyl)triphenylphosphonium bromide: Another similar compound with a triphenylphosphonium core, used in different applications due to its distinct chemical properties.
The uniqueness of this compound lies in its indolium core, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUDHAOMIPLRQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573478 |
Source


|
| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171429-43-9 |
Source


|
| Record name | 3H-Indolium, 1-(5-carboxypentyl)-2,3,3-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171429-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide monohydrate?
A1: This compound is a salt composed of a 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium cation, a bromide anion, and a water molecule. The pentyl group in the cation extends almost perpendicular to the indole ring []. The carboxyl group at the end of the pentyl chain is twisted relative to the indole ring []. Key intermolecular interactions include hydrogen bonding between the ions and the water molecule, as well as π–π stacking between adjacent indole rings [].
Q2: Was computational chemistry used to study this compound?
A2: Yes, the researchers used MOPAC AM1 calculations to support their experimental observations about the intermolecular interactions and geometry of the compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

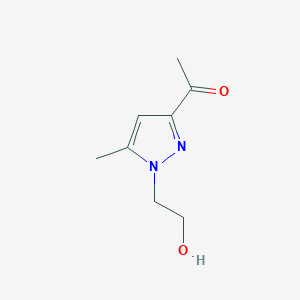
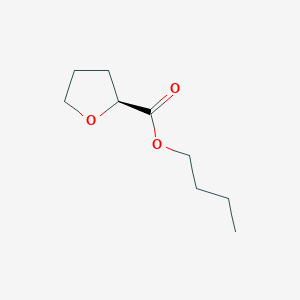
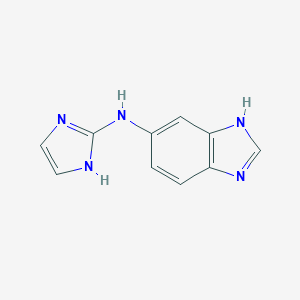
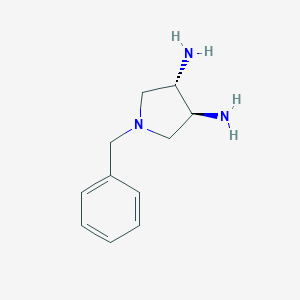
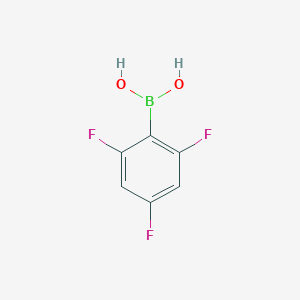
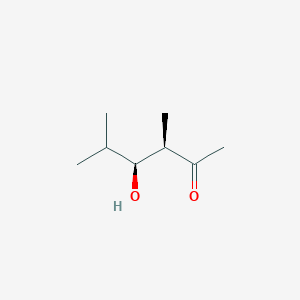
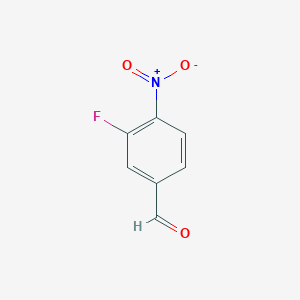
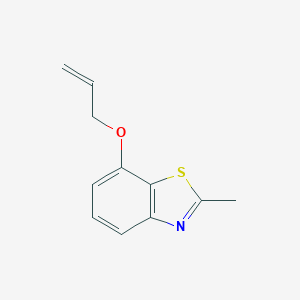
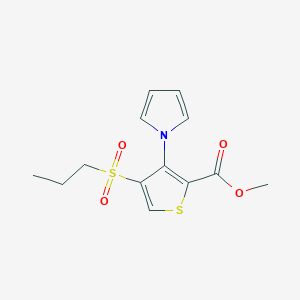
![Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one](/img/structure/B63264.png)
